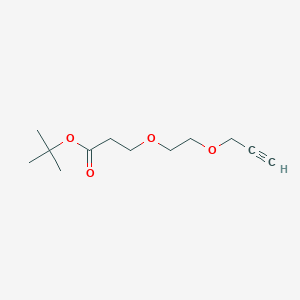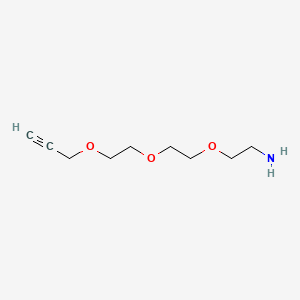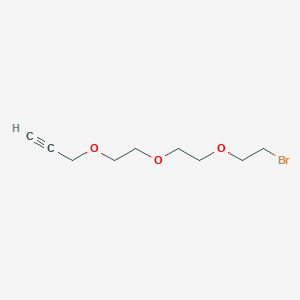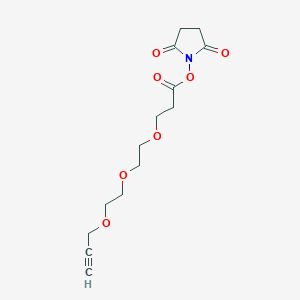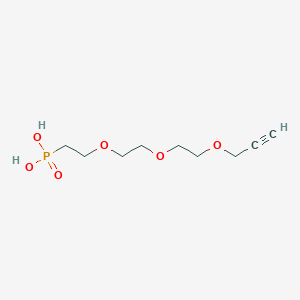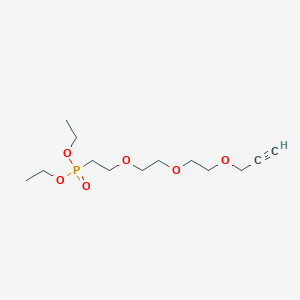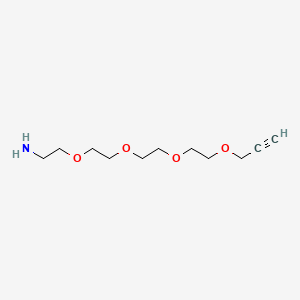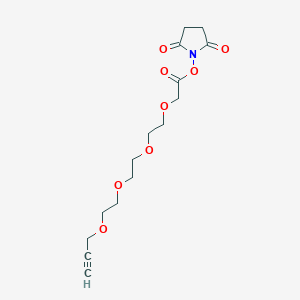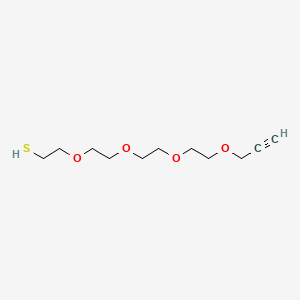
PSB-16133 sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PSB-16133 is a Potent and Selective Antagonist for the UTP-Activated P2Y4 Receptor. PSB-16133 exhibited an IC50 value of 233 nM, selectivity versus other P2Y receptor subtypes, and is thought to act as an allosteric antagonist. A receptor homology model was built and docking studies were performed to analyze ligand-receptor interactions. Compound 64 represents the most potent and selective P2Y4 receptor antagonist known to date and is therefore anticipated to become a useful tool for studying this scarcely investigated receptor.
Wissenschaftliche Forschungsanwendungen
Dry Scrubbing of Municipal Solid Waste Incineration Flue Gas
- Application : Use of sodium bicarbonate in dry scrubbing for flue gas treatment, leading to increased reaction efficiency with acid gases and resolving issues like bridging or blocking in storage and supply systems (Hwang et al., 2021).
Passivation of Lead by Phosphate Solubilizing Bacteria
- Application : Phosphate solubilizing bacteria (PSBs) exhibit potential for lead passivation in sediments through the formation of insoluble Pb-phosphate compounds (Zhang et al., 2020).
Energy Storage Applications
- Application : Development of hybrid sodium ion capacitors and sodium-ion batteries for large-scale energy storage, using materials like niobium pentoxide and peanut shell carbon (Li et al., 2016).
Sodium Polysulfide/Bromide Redox Flow Battery
- Application : Research on sodium polysulfide/bromide redox flow batteries for large-scale energy storage and their comparison with vanadium ion redox flow batteries (Wei-shan, 2006).
Egg Quality in Laying Hens
- Application : Investigating the impact of protected sodium butyrate (PSB) on the egg quality and production performance of laying hens (Pires et al., 2021).
Photostimulated Desorption of Na from Lunar Samples
- Application : Studying non-thermal processes like photostimulated desorption of Na from lunar samples to understand the origin of Na atoms in planetary atmospheres (Yakshinskiy & Madey, 2004).
Eigenschaften
CAS-Nummer |
2089035-40-3 |
|---|---|
Produktname |
PSB-16133 sodium |
Molekularformel |
C28H21N2NaO5S2 |
Molekulargewicht |
552.5948 |
IUPAC-Name |
Sodium 1-amino-4-[4-(2,4-dimethylphenylthio)phenylamino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate |
InChI |
InChI=1S/C28H22N2O5S2.Na/c1-15-7-12-22(16(2)13-15)36-18-10-8-17(9-11-18)30-21-14-23(37(33,34)35)26(29)25-24(21)27(31)19-5-3-4-6-20(19)28(25)32;/h3-14,30H,29H2,1-2H3,(H,33,34,35);/q;+1/p-1 |
InChI-Schlüssel |
VKKGSBFVNWDGQZ-UHFFFAOYSA-M |
SMILES |
O=S(C(C(N)=C1C2=O)=CC(NC3=CC=C(SC4=CC=C(C)C=C4C)C=C3)=C1C(C5=C2C=CC=C5)=O)([O-])=O.[Na+] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
PSB-16133; PSB 16133; PSB16133. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



